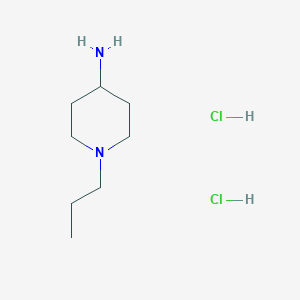amine hydrochloride CAS No. 1158580-48-3](/img/structure/B3086198.png)
[(3,4-Dichlorophenyl)methyl](2-methylpropyl)amine hydrochloride
Vue d'ensemble
Description
“(3,4-Dichlorophenyl)methylamine hydrochloride” is a chemical compound with the CAS Number: 1158580-48-3. It has a molecular formula of C11H16Cl3N .
Molecular Structure Analysis
The molecular structure of “(3,4-Dichlorophenyl)methylamine hydrochloride” can be represented by the InChI Code: 1S/C10H13Cl2N/c1-7(2)13-6-8-3-4-9(11)10(12)5-8/h3-5,7,13H,6H2,1-2H3 . This indicates that the compound contains carbon ©, hydrogen (H), chlorine (Cl), and nitrogen (N) atoms.Physical And Chemical Properties Analysis
The physical and chemical properties of “(3,4-Dichlorophenyl)methylamine hydrochloride” include a molecular weight of 268.61 . Unfortunately, other specific properties such as melting point, boiling point, and density were not found in the sources I accessed .Applications De Recherche Scientifique
Antidepressant Properties
(3,4-Dichlorophenyl)methyl(2-methylpropyl)amine hydrochloride: exhibits antidepressant effects. It acts as a triple reuptake inhibitor, blocking the reuptake of serotonin, norepinephrine, and dopamine. This property makes it a potential candidate for treating depression and related mood disorders .
Neuropathic Pain Management
The compound has shown promise in preclinical studies as an analgesic for neuropathic pain. By modulating neurotransmitter reuptake, it may alleviate pain associated with nerve damage or chronic conditions .
Treatment of Obsessive-Compulsive Disorder (OCD)
Given its impact on serotonin reuptake, this compound could be investigated further for managing OCD symptoms. Selective serotonin reuptake inhibitors (SSRIs) are commonly used for OCD treatment, and this compound’s unique profile warrants exploration .
Anxiolytic Effects
Research suggests that (3,4-Dichlorophenyl)methyl(2-methylpropyl)amine hydrochloride may have anxiolytic properties. It could potentially reduce anxiety symptoms by affecting neurotransmitter levels in relevant brain regions .
Neuroprotection and Neuroregeneration
Studies have explored the neuroprotective effects of this compound. It may enhance neuronal survival and promote neuroregeneration, making it relevant for neurodegenerative diseases and brain injury research .
Potential Anticancer Activity
While not extensively studied, some compounds with similar structures exhibit anticancer properties. Further investigations are needed to explore whether this compound has any impact on cancer cells .
Drug Development and Medicinal Chemistry
Researchers can use this compound as a starting point for developing novel drugs. Its unique structure and pharmacological properties make it an interesting scaffold for medicinal chemistry studies .
Mécanisme D'action
The mechanism of action for “(3,4-Dichlorophenyl)methylamine hydrochloride” is not specified in the sources I found. The mechanism of action would depend on the specific context in which this compound is used, such as its role in a chemical reaction or its potential biological activity.
Propriétés
IUPAC Name |
N-[(3,4-dichlorophenyl)methyl]-2-methylpropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl2N.ClH/c1-8(2)6-14-7-9-3-4-10(12)11(13)5-9;/h3-5,8,14H,6-7H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDMOUMMBYQXDIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=CC(=C(C=C1)Cl)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(3,4-Dichlorophenyl)methyl](2-methylpropyl)amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2-Methylpropyl)[(4-phenylphenyl)methyl]amine hydrochloride](/img/structure/B3086117.png)
![{[2-(Benzyloxy)phenyl]methyl}(butan-2-yl)amine hydrochloride](/img/structure/B3086122.png)
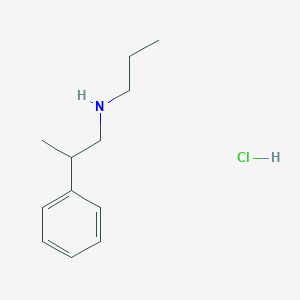
![{[2-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine hydrochloride](/img/structure/B3086138.png)
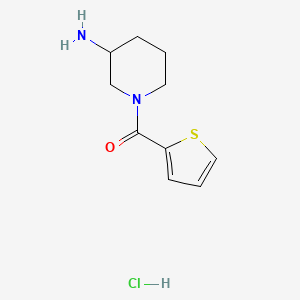
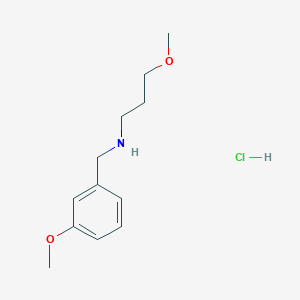
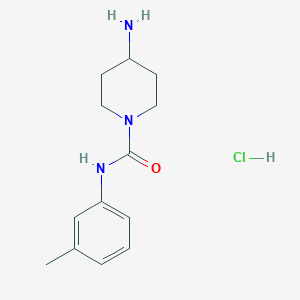
![{[3-(Benzyloxy)phenyl]methyl}(propyl)amine hydrochloride](/img/structure/B3086166.png)
![{[2-(Benzyloxy)phenyl]methyl}(propyl)amine hydrochloride](/img/structure/B3086171.png)
amine hydrochloride](/img/structure/B3086172.png)
